(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Overview
Description
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with a complex structure that includes an ethoxy group, a hydroxy-phenyl group, and a propionic acid ethyl ester moiety
Mechanism of Action
Target of Action
The primary targets of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
are currently unknown. This compound is a relatively new entity in the field of medicinal chemistry, and extensive research is required to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level, potentially influencing cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound
are yet to be determined. Given the compound’s structural features, it is plausible that it may interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
It is known that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound
. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A structurally similar compound with different substituents on the phenyl ring.
2-Methoxyphenols derivatives: Compounds with similar phenolic structures but different functional groups.
Uniqueness
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431204 | |
Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222555-06-8 | |
Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 222555-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in the S enantiomer?
A1: The research focuses on the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1), highlighting its importance as a key building block for synthesizing specific PPARα and -γ agonists. One notable example is Ragaglitazar [NNC 61-0029 ((−)DRF2725)], a drug with potential applications for treating metabolic disorders. The research highlights the development of an enantioselective enzymatic hydrolysis process to produce S-1 with high enantiomeric purity, a crucial aspect for pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. []
Q2: What were the key achievements in developing the biocatalytic process for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid production?
A2: The research outlines a successful multidisciplinary approach combining biotechnology and chemistry to develop a large-scale production method for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethyl ester (rac-2). Key achievements include:
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